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Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)ethanamine

Cat. No.: B1352114

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-
Methoxyphenyl)ethanamine (CAS No: 62409-13-6 for the racemic mixture). The information
presented herein is essential for the identification, characterization, and quality control of this
compound in research and development settings. This document details predicted Nuclear
Magnetic Resonance (NMR) data, characteristic Infrared (IR) absorption frequencies, and
anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, standardized
experimental protocols for acquiring such spectroscopic data are provided.

Chemical Structure and Properties

e |[UPAC Name: 1-(3-methoxyphenyl)ethanamine
e Molecular Formula: CoH13NO

e Molecular Weight: 151.21 g/mol
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e Structure:

Image Source: PubChem CID 4612058

Spectroscopic Data

The following sections present the spectroscopic data for 1-(3-Methoxyphenyl)ethanamine. It
is important to note that the NMR data is predicted based on established spectroscopic
principles, as experimental spectra for this specific compound are not readily available in the
public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data is predicted and should be used as a reference. Actual
experimental values may vary depending on the solvent, concentration, and instrument.

2.1.1. 'H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.25 t 1H Ar-H (H5)
~6.90 d 1H Ar-H (H6)
~6.85 d 1H Ar-H (H4)
~6.80 s 1H Ar-H (H2)
~4.10 q 1H CH-NH:
~3.80 S 3H OCHs
~1.50 (broad s) S 2H NH:z
~1.40 d 3H CHs

2.1.2. 13C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (0, ppm) Assignment
~160.0 Ar-C (C3)
~147.0 Ar-C (C1)
~129.5 Ar-C (C5)
~118.0 Ar-C (C6)
~112.0 Ar-C (C4)
~111.0 Ar-C (C2)
~55.0 OCHs
~51.0 CH-NH:2
~25.0 CHs
Infrared (IR) Spectroscopy
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The following table lists the expected characteristic infrared absorption bands for 1-(3-
Methoxyphenyl)ethanamine based on its functional groups. An experimental FTIR spectrum
has been reported for the enantiomers of this compound, obtained using a Bruker Tensor 27
FT-IR instrument with a neat technique.

Wavenumber (cm~12) Intensity Assignment

3380 - 3250 Medium, Broad N-H stretch (primary amine)
3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch

1600, 1490 Strong Aromatic C=C stretch

1260 - 1200 Strong Aryl C-O stretch (asymmetric)
1050 - 1020 Strong Aryl C-O stretch (symmetric)

Aromatic C-H bend (out-of-
880 - 780 Strong
plane)

Mass Spectrometry (MS)

The mass spectrum of 1-(3-Methoxyphenyl)ethanamine is expected to show a molecular ion
peak and several characteristic fragment ions. The molecular weight of the compound is
151.21 g/mol . GC-MS data for this compound is available, with prominent ions observed at m/z
137, 136, and 109.

2.3.1. Tabulated Mass Spectrometry Data

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1352114?utm_src=pdf-body
https://www.benchchem.com/product/b1352114?utm_src=pdf-body
https://www.benchchem.com/product/b1352114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity Proposed Fragment lon
151 Moderate [M]* (Molecular lon)

136 High [M - CHs]*

109 Moderate [M - C2HaN]*

108 High [M - CHs - COJ*

91 Moderate [C7H7]* (Tropylium ion)

77 Moderate [CeHs]* (Phenyl ion)

2.3.2. Proposed Fragmentation Pathway

The primary fragmentation is expected to involve the loss of a methyl group from the
ethylamine side chain to form a stable benzylic cation at m/z 136. Subsequent loss of carbon
monoxide (CO) from the methoxy group can lead to the ion at m/z 108. Another significant
fragmentation pathway involves the cleavage of the C-C bond of the ethylamine side chain,
resulting in the formation of the methoxybenzyl cation at m/z 136.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation
o Accurately weigh approximately 10-20 mg of 1-(3-Methoxyphenyl)ethanamine.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry NMR tube.

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

o Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
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3.1.2. Data Acquisition

Insert the NMR tube into the spectrometer's probe.
e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

e Acquire a *H NMR spectrum using a standard pulse sequence. Typical parameters include a
30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans
(e.g., 16-64) to achieve a good signal-to-noise ratio.

e Acquire a 3C NMR spectrum using a proton-decoupled pulse sequence. A larger number of
scans will be required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)
o Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
e Place a small drop of 1-(3-Methoxyphenyl)ethanamine directly onto the ATR crystal.

3.2.2. Data Acquisition

Collect a background spectrum of the empty ATR crystal.

Acquire the sample spectrum over a typical range of 4000-400 cm~1.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Process the data by performing a background subtraction.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

» Prepare a dilute solution of 1-(3-Methoxyphenyl)ethanamine in a volatile organic solvent
(e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

3.3.2. Data Acquisition (GC-MS)
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 Inject a small volume (e.g., 1 yL) of the prepared solution into the gas chromatograph (GC)

inlet.

o Separate the components on a suitable capillary column (e.g., a non-polar column like DB-
5ms).

e The eluent from the GC is introduced into the mass spectrometer.

e Acquire mass spectra using electron ionization (El) at a standard energy of 70 eV over a
mass range of m/z 40-400.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-(3-

Methoxyphenyl)ethanamine.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-
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Available at: [https://www.benchchem.com/product/b13521144#spectroscopic-data-for-1-3-
methoxyphenyl-ethanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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